molecular formula C13H14ClNO B1591273 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride CAS No. 31963-35-6

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

Cat. No. B1591273
CAS RN: 31963-35-6
M. Wt: 235.71 g/mol
InChI Key: USRYZTSPSJXQFU-UHFFFAOYSA-N
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Description

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride, also known as (2-phenoxyphenyl)methanamine hydrochloride, is a chemical compound with the CAS Number: 31963-35-6 . It has a molecular weight of 235.71 and its molecular formula is C13H14ClNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Chemistry and Catalysis

1-(2-PHENOXYPHENYL)METHANAMINE derivatives have been synthesized and used in the development of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing their applicability in C–H bond activation and catalytic activities with good activity and selectivity (Roffe et al., 2016). Another study presented the palladium-catalyzed direct ortho aroylation of 2-phenoxypyridines with aldehydes, indicating the utility of phenoxypyridine derivatives in synthesizing complex organic molecules (Jean‐Ho Chu et al., 2015).

Materials Science

In the field of materials science, a study on novel species of soluble thermally stable poly(keto ether ether amide)s highlighted the synthesis of new diamines, including derivatives similar to 1-(2-PHENOXYPHENYL)METHANAMINE, which were used to create high-performance polymers with significant thermal stability and solubility (Sabbaghian et al., 2015). Another study explored fluorene-based poly(arylene ether sulfone)s containing clustered flexible pendant sulfonic acids as proton exchange membranes for fuel cell applications, demonstrating the potential of phenolic and ether derivatives in advanced material applications (Wang et al., 2011).

Environmental Science

In environmental science, the transformation and genotoxicity of benzophenone-type UV filters during chlorination disinfection processes were studied, with findings relevant to the by-products and risks associated with phenolic compounds in water treatment (Sun et al., 2019).

Potential Medical Applications

While the direct medical applications of 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride were not highlighted in the current literature search, related research on the synthesis of novel serotonin receptor agonists and their pharmacological evaluation suggests that phenylpiperazine derivatives, which share structural similarities, have been explored for their potential antidepressant and anxiolytic effects (Pytka et al., 2015).

Safety And Hazards

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is considered hazardous. It may cause respiratory irritation, be harmful if swallowed or in contact with skin, and can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

(2-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYZTSPSJXQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590018
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

CAS RN

31963-35-6
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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